N-(4-methoxyphenyl)-N'-(3-methylphenyl)pyrimidine-4,6-diamine
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Overview
Description
N4-(4-METHOXYPHENYL)-N6-(3-METHYLPHENYL)PYRIMIDINE-4,6-DIAMINE is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of two aromatic rings substituted with methoxy and methyl groups, respectively, attached to the pyrimidine core. Pyrimidine derivatives are known for their wide range of biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-METHOXYPHENYL)-N6-(3-METHYLPHENYL)PYRIMIDINE-4,6-DIAMINE typically involves the condensation of appropriate aromatic amines with pyrimidine derivatives under controlled conditions. One common method involves the reaction of 4,6-dichloropyrimidine with 4-methoxyaniline and 3-methylaniline in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of chlorine atoms with the aromatic amines .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N4-(4-METHOXYPHENYL)-N6-(3-METHYLPHENYL)PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N4-(4-METHOXYPHENYL)-N6-(3-METHYLPHENYL)PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N4-(4-METHOXYPHENYL)-N6-(3-CHLOROPHENYL)PYRIMIDINE-4,6-DIAMINE
- N4-(4-METHOXYPHENYL)-N6-(3-FLUOROPHENYL)PYRIMIDINE-4,6-DIAMINE
- N4-(4-METHOXYPHENYL)-N6-(3-NITROPHENYL)PYRIMIDINE-4,6-DIAMINE
Uniqueness
N4-(4-METHOXYPHENYL)-N6-(3-METHYLPHENYL)PYRIMIDINE-4,6-DIAMINE is unique due to the specific substitution pattern on the aromatic rings, which can influence its biological activity and chemical reactivity. The presence of both methoxy and methyl groups can enhance its lipophilicity and potentially improve its ability to cross biological membranes .
Properties
Molecular Formula |
C18H18N4O |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
6-N-(4-methoxyphenyl)-4-N-(3-methylphenyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H18N4O/c1-13-4-3-5-15(10-13)22-18-11-17(19-12-20-18)21-14-6-8-16(23-2)9-7-14/h3-12H,1-2H3,(H2,19,20,21,22) |
InChI Key |
WGHCAYUGMFACEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=NC(=C2)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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